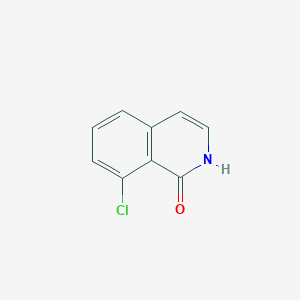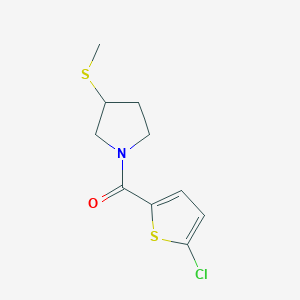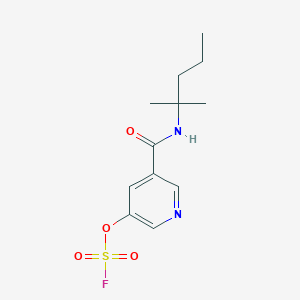
8-Chloroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Chloroisoquinolin-1(2H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of great interest to researchers due to its unique chemical properties and potential biological activities. In
Scientific Research Applications
Synthesis of Anticancer Compounds
- 8-Chloroisoquinolin-1(2H)-one is utilized in the synthesis of 1-chloroisoquinolines and 1-aminoisoquinolines with a heterocyclic substituent. These compounds are considered promising for anticancer applications due to their biological properties (Konovalenko et al., 2020).
Spectroscopic Analysis
- The compound is studied through FTIR and FT-Raman spectroscopy, contributing to the understanding of molecular vibrations and structure (Arivazhagan & Krishnakumar, 2005).
Study of Metal Ion Binding
- Research on this compound derivatives like 8-hydroxyquinolines provides insights into how these compounds bind divalent metals like copper and zinc. This knowledge is crucial for applications in analytical and pharmaceutical fields (Summers et al., 2020).
Vibrational Investigation and Quantum Chemical Studies
- Detailed vibrational analysis of 1-Chloroisoquinoline, a related compound, aids in understanding molecular structure and reactivity. These studies are valuable in the field of material sciences (Vidhya et al., 2020).
Optical Properties in Complexes
- Research on chlorobismuthate(III) complexes incorporating 8-hydroxyquinolinium, a derivative, contributes to the knowledge of their structural and optical properties. This is relevant in materials science and photonic applications (Wang & Xu, 2008).
Chemical Reactivity and Synthesis of Ligands
- Studies on 1,3-Dichloroisoquinoline, a structurally similar compound, provide insights into the synthesis of new ligands and the differential reactivity of carbon-chlorine bonds, important for organic synthesis (Ford et al., 1997).
Chemosensor Development
- Derivatives of this compound are used in developing chemosensors for metal ions, demonstrating its utility in environmental monitoring and analytical chemistry (Prodi et al., 2001).
Structural and Spectroscopic Characterization
- The molecular and crystal structure of chloroquinoline complexes, related to this compound, are characterized, providing important data for the field of crystallography (Prout & Wheeler, 1967).
Development of Antimicrobial Agents
- Derivatives like 4-chloro-8-methoxyquinoline-2(1H)-one have been studied for their antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Murugavel et al., 2017).
Synthesis of Novel Catalysts
- 1-Chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline, is used in synthesizing novel acyl transfer catalysts, important for chemical synthesis (Chen Pei-ran, 2008).
Metal Ion Determination
- 8-Hydroxyquinoline, a related compound, is employed in the spectrophotometric determination of metal ions, showcasing its application in analytical chemistry (Blanco et al., 1989).
Synthesis and Biological Activity
- Studies on the synthesis and biological activity of 8-Hydroxyquinolines highlight their potential as antimicrobial, anticancer, and antifungal agents (Saadeh et al., 2020).
properties
IUPAC Name |
8-chloro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQWEOFKPOMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)


![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)



![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)